molecular formula C22H34O5 B12333277 11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid

11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid

Cat. No.: B12333277
M. Wt: 378.5 g/mol
InChI Key: YDTLALDCLABZKK-UHFFFAOYSA-N
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Description

11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid is a chemical compound with the molecular formula C22H34O5 and a molecular weight of 378.50 g/mol . It is a member of the phenoxyalkanoic acid family, characterized by the presence of a phenoxy group attached to an alkanoic acid chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)phenol with 11-bromoundecanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active phenoxyalkanoic acid, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid can be compared with other phenoxyalkanoic acids, such as:

  • 4-(tert-Butoxycarbonyl)phenoxyacetic acid
  • 4-(tert-Butoxycarbonyl)phenoxypropionic acid
  • 4-(tert-Butoxycarbonyl)phenoxybutyric acid

These compounds share similar structural features but differ in the length of the alkanoic acid chain. The unique properties of this compound, such as its longer chain length, contribute to its distinct chemical and biological activities .

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

11-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]undecanoic acid

InChI

InChI=1S/C22H34O5/c1-22(2,3)27-21(25)18-13-15-19(16-14-18)26-17-11-9-7-5-4-6-8-10-12-20(23)24/h13-16H,4-12,17H2,1-3H3,(H,23,24)

InChI Key

YDTLALDCLABZKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCCCC(=O)O

Origin of Product

United States

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